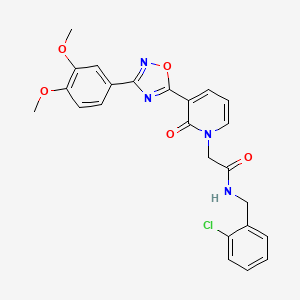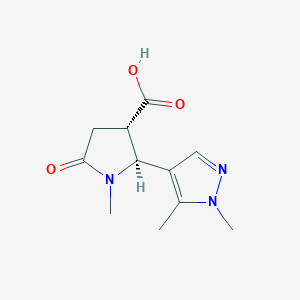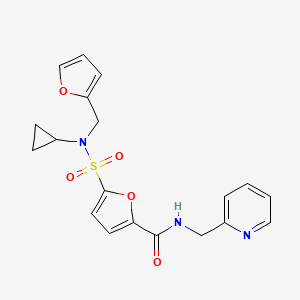![molecular formula C12H12N2O3 B3016271 2-[3-(1,3-benzodioxol-5-yl)-1H-pyrazol-1-yl]-1-ethanol CAS No. 955976-57-5](/img/structure/B3016271.png)
2-[3-(1,3-benzodioxol-5-yl)-1H-pyrazol-1-yl]-1-ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-[3-(1,3-benzodioxol-5-yl)-1H-pyrazol-1-yl]-1-ethanol” is a complex organic molecule. It contains a benzodioxol group, which is a common motif in many bioactive compounds . The pyrazol group is a five-membered ring containing two nitrogen atoms, which is often found in various pharmaceuticals due to its ability to bind to various biological targets .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the benzodioxol and pyrazol rings, and the attachment of the ethanol group. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The benzodioxol and pyrazol rings, as well as the ethanol group, would all contribute to the overall structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the benzodioxol and pyrazol rings, as well as the ethanol group. These groups could potentially undergo a variety of chemical reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its solubility, melting point, and boiling point, would be influenced by its molecular structure .Applications De Recherche Scientifique
Anticancer Research
This compound has been studied for its potential anticancer properties. A series of derivatives bearing the 1,3-benzodioxol-5-yl group have shown promising activity against various cancer cell lines, including prostate, pancreatic, and acute lymphoblastic leukemia . These studies suggest that the compound could serve as a template for further optimization and development of new anticancer agents.
Organic Synthesis Building Blocks
The 1,3-benzodioxol moiety is a valuable building block in organic synthesis. It is often used in the synthesis of complex molecules, including pharmaceuticals and agrochemicals. The presence of the pyrazolyl group in the compound adds to its versatility, allowing for the creation of diverse chemical entities .
Biological Activity Studies
Compounds with the 1,3-benzodioxol structure have been extensively studied for their biological activities. This particular compound, with its ethanol functional group, could be a key intermediate in synthesizing molecules with potential biological activities, such as enzyme inhibitors or receptor modulators .
Material Science
In material science, the compound’s structural motif could be utilized in the design of organic electronic materials. Its rigid structure and potential for electronic conjugation make it a candidate for use in organic light-emitting diodes (OLEDs) or as a component in photovoltaic cells .
Chemical Sensors
The benzodioxol and pyrazolyl groups can interact with various substances, which could be exploited in the development of chemical sensors. These sensors could detect specific ions or molecules, making the compound useful in environmental monitoring or medical diagnostics .
Pharmacological Research
Due to the compound’s structural similarity to other bioactive molecules, it could be investigated for its pharmacological effects. Research could explore its use as a lead compound for the development of drugs targeting neurological disorders or metabolic diseases .
Mécanisme D'action
Target of Action
The primary target of this compound is Glycogen synthase kinase-3 beta (GSK-3β) . GSK-3β is a constitutively active protein kinase that plays a crucial role in various cellular processes, including the hormonal control of glucose homeostasis, Wnt signaling, and the regulation of transcription factors and microtubules .
Mode of Action
It is suggested that the compound may interact with its target, gsk-3β, and modulate its activity . This modulation could result in changes in the cellular processes controlled by GSK-3β, such as glucose homeostasis and Wnt signaling .
Biochemical Pathways
The compound’s interaction with GSK-3β suggests that it may affect the Wnt signaling pathway . The Wnt signaling pathway is a complex network of proteins that play a crucial role in embryonic development and cancer .
Pharmacokinetics
Therefore, its impact on bioavailability is currently unknown .
Result of Action
The compound’s interaction with GSK-3β and potential modulation of the Wnt signaling pathway suggest that it may have a significant impact on cellular processes. These effects could include changes in glucose homeostasis and alterations in the regulation of transcription factors and microtubules .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-[3-(1,3-benzodioxol-5-yl)pyrazol-1-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c15-6-5-14-4-3-10(13-14)9-1-2-11-12(7-9)17-8-16-11/h1-4,7,15H,5-6,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALMYEIFKTLLDFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NN(C=C3)CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(1,3-benzodioxol-5-yl)-1H-pyrazol-1-yl]-1-ethanol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,4-Dichloro-N-[(1-thiophen-3-ylcyclopropyl)methyl]benzamide](/img/structure/B3016189.png)

![1-(2-(4-fluorophenyl)-2-oxoethyl)-3-phenyl-6,7-dihydro-1H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B3016191.png)
![N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B3016193.png)
![Methyl 3-{[(4-acetylphenyl)amino]sulfonyl}thiophene-2-carboxylate](/img/structure/B3016195.png)


![3-[Methyl-bis[2-(2-methylprop-2-enoyloxy)ethyl]azaniumyl]propane-1-sulfonate](/img/structure/B3016199.png)


![3-fluoro-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B3016202.png)
![N-cyclopentyl-2-((2-oxo-1-(pyridin-4-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B3016210.png)
